molecular formula C23H25N3O4 B2729916 (1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1796920-70-1

(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2729916
CAS RN: 1796920-70-1
M. Wt: 407.47
InChI Key: WUMDUHMEWVPRIH-UHFFFAOYSA-N
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Description

(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
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Scientific Research Applications

Photoactivation of Amino-substituted Benzoquinones

A study highlights the photoactivation of amino-substituted 1,4-benzoquinones, including compounds with structures related to (1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone, for the release of carboxylate and phenolate leaving groups using visible light. This process involves photocyclization to give benzoxazolines, showcasing a potential application in the development of photoresponsive materials and compounds (Chen & Steinmetz, 2006).

Synthesis of Medium-Sized Heterocycles

Another study details a ring destruction approach to synthesize benzo-fused medium-sized heterocycles, demonstrating methodologies that could be applied to the synthesis of complex structures like this compound. This process involves reactions under solvolytic conditions, highlighting a method for constructing intricate heterocyclic compounds (Bremner et al., 1986).

Photosolvolysis of Quaternary Ammonium Salts

Research on the photosolvolysis of bridgehead quaternary ammonium salts leading to the synthesis of benzoxazonine derivatives presents an innovative approach that could be relevant to synthesizing and manipulating compounds similar to the chemical . This study showcases a unique pathway to access heterocyclic structures, which could be pertinent for creating novel pharmaceuticals or materials (Bremner & Winzenberg, 1984).

Synthesis of Nonsymmetrically Substituted Ketones

A study on the synthesis of nonsymmetrically substituted bis(azulen-1-yl) ketones through oxidation processes outlines a methodology that could be adapted for the synthesis of complex molecules like this compound. This research provides insights into how specific substitution patterns can be achieved, contributing to the field of synthetic organic chemistry (Sigrist & Hansen, 2010).

properties

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-28-20-12-15-9-11-25(14-16(15)13-21(20)29-2)22(27)18-7-5-10-26(18)23-24-17-6-3-4-8-19(17)30-23/h3-4,6,8,12-13,18H,5,7,9-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMDUHMEWVPRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN3C4=NC5=CC=CC=C5O4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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